Creatine monohydrate

Overview

Description

Creatine monohydrate (CrM) is a nitrogenous organic acid synthesized endogenously in the liver, kidneys, and pancreas from glycine, arginine, and methionine . It is also obtained exogenously through dietary sources such as meat and fish. As a supplement, CrM is widely used to enhance exercise performance, increase muscle mass, and improve recovery by elevating intramuscular creatine and phosphocreatine stores . These elevated stores buffer adenosine triphosphate (ATP) depletion during high-intensity activities, delay fatigue, and stimulate protein synthesis .

Preparation Methods

Industrial Chemical Synthesis Methods

Cyanamide-Sarcosine Reaction

The traditional industrial synthesis of creatine monohydrate involves reacting cyanamide with sodium or potassium salts of sarcosine (N-methylglycine). This method, employed by manufacturers such as AlzChem in Germany under the brand Creapure®, proceeds in aqueous solutions at elevated temperatures (80°C) and alkaline pH (∼10) . The reaction mechanism proceeds as follows:

This process yields this compound with 99.9% purity when stringent filtration and solvent controls are applied . However, the use of cyanamide introduces risks of contaminants such as dicyandiamide, thiourea, and heavy metals if reaction conditions are poorly regulated . For instance, Chinese manufacturing variants have reported mercury and lead contamination due to suboptimal precursor quality and organic solvent use .

S-Methylisothiourea-N-Methylglycine Derivative Method

A patent by US6326513B1 outlines an alternative synthesis route avoiding cyanamide, thereby eliminating toxic by-products like cyanide and ammonia . This method reacts S-methylisothiourea or its sulfate with sodium/potassium N-methylglycinate or N-methylglycine in water or water-alcohol solvents at 15–140°C and pH 7–13 . Key advantages include:

-

Cost Reduction : Raw materials like N-methylglycine derivatives are cheaper and more abundant than cyanamide .

-

Enhanced Safety : No cyanamide-related by-products, reducing toxicity risks .

-

High Yield : 65–80% yield with 99–102% purity, even with 85–92% pure precursors .

A representative reaction is:

Crystallization is facilitated by introducing hot vapor into the reaction mixture, followed by centrifugation and washing with distilled water and 95% ethanol . Adding disodium EDTA during crystallization chelates metal ions, enhancing purity to 99.3–99.4% .

Purification and Drying Techniques

Crystallization and Filtration

Post-reaction purification involves adjusting the solution pH to 7.0 with sulfuric acid, heating to 80–90°C, and adding disodium EDTA to sequester impurities . The mixture is cooled to 20°C to precipitate crystals, which are then separated via centrifugation or extraction-filtration . Washing with ethanol removes residual solvents, yielding a white crystalline powder .

Drying Protocols

Drying under vacuum (≤40°C, 20 mbar) preserves the monohydrate structure, while dehydration at 60–80°C produces anhydrous creatine . Industrial-scale drying employs counter-flow or contact driers to minimize thermal degradation .

Quality Control and Analytical Standards

This compound must adhere to stringent specifications:

| Property | Standard | Method |

|---|---|---|

| Appearance | White crystalline powder | Visual inspection |

| Purity (HPLC) | 99–102% | High-performance liquid chromatography |

| Heavy Metals | ≤10 ppm | Atomic absorption spectroscopy |

| Sulfate Content | ≤0.1% | Gravimetric analysis |

| Loss on Drying (105°C) | 10.5–11.5% | Oven drying |

These standards ensure product safety and efficacy, particularly for dietary supplements .

Comparative Analysis of Synthesis Methods

The table below contrasts the cyanamide-sarcosine and S-methylisothiourea methods:

The S-methylisothiourea method offers superior yield and safety, whereas the cyanamide route achieves marginally higher purity in regulated settings .

Biosynthetic Pathways and Feasibility

Endogenous creatine synthesis in humans involves a two-step enzymatic process:

-

AGAT Enzyme : Converts glycine and arginine to guanidinoacetate (GAA) in the kidneys .

-

GAMT Enzyme : Methylates GAA using S-adenosylmethionine (SAM) in the liver to form creatine .

While biologically relevant, this pathway is impractical for industrial production due to low yield and high complexity .

Industrial Production Challenges

Contaminant Management

Chinese manufacturing processes have faced criticism for contaminants like dimethyl sulfate and creatinine, attributed to inadequate filtration and solvent use . In contrast, German-produced Creapure® employs water-based synthesis, avoiding organic solvents and achieving 99.9% purity .

Scalability

The S-methylisothiourea method is scalable to industrial levels, with patent examples demonstrating 1–2 kg batches using conventional reactors . Hot vapor injection reduces crystallization time from 10 hours to 45 minutes, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions: Creatine undergoes various chemical reactions, including:

Oxidation: Creatine can be oxidized to form creatinine, a process that occurs naturally in the body.

Reduction: Creatine can be reduced to form different derivatives, although this is less common.

Substitution: Creatine can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents can be used depending on the desired product, such as alkyl halides for alkylation reactions.

Major Products Formed:

Creatinine: Formed through the oxidation of creatine.

Phosphocreatine: Formed by the phosphorylation of creatine in the presence of creatine kinase.

Scientific Research Applications

Creatine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study energy metabolism and biochemical pathways.

Biology: Investigated for its role in cellular energy homeostasis and muscle function.

Medicine: Used as a dietary supplement to improve muscle mass and strength in patients with muscular dystrophy and other muscle-wasting conditions. .

Industry: Used in the production of dietary supplements and sports nutrition products.

Mechanism of Action

Creatine exerts its effects primarily through its role in energy metabolism. In muscle cells, creatine is phosphorylated to form phosphocreatine, which serves as a rapid source of high-energy phosphate groups to regenerate ATP from adenosine diphosphate (ADP). This process is catalyzed by the enzyme creatine kinase. Phosphocreatine acts as an energy buffer, maintaining ATP levels during short bursts of high-intensity exercise .

Comparison with Similar Compounds

Creatine Ethyl Ester (CEE)

CEE was marketed as a more bioavailable form due to esterification, which purportedly enhances cellular uptake.

- A 12-week trial showed CEE failed to increase muscle strength, fat-free mass, or creatine retention compared to CrM .

- CEE’s ester bond is hydrolyzed in the gastrointestinal tract, reducing its stability and bioavailability .

- Key difference : CEE’s molecular instability negates its theoretical benefits, making CrM more effective .

Di-Creatine Citrate

Di-creatine citrate has higher solubility (~5× CrM at 25°C) but suffers from rapid degradation in acidic environments :

- In solution, it dissociates into creatine and citric acid, with 15% converting to creatinine (a metabolically inert byproduct) within 24 hours .

- Despite higher solubility, its clinical efficacy in increasing muscle creatine stores is inferior to CrM .

Buffered Creatine (Kre-Alkalyn®)

Buffered creatine claims enhanced stability at physiological pH, but evidence refutes this:

Effervescent Creatine

Effervescent formulations combine CrM with dextrose and electrolytes to improve solubility. However:

- Creatine retention from effervescent formulations (63%) was comparable to CrM alone (61%) but lower than CrM + dextrose (80%) .

- No ergogenic advantage over CrM has been demonstrated .

Creatine Hydrochloride (CrHCl)

CrHCl is marketed for superior solubility and reduced gastrointestinal distress. Yet:

- While CrHCl dissolves 38× faster than CrM, muscle uptake and performance outcomes are equivalent .

- Limited long-term data exist, and CrM remains the evidence-backed choice .

Creatine with β-Hydroxy-β-Methylbutyrate (HMB)

Comparative Data Tables

Table 1: Solubility and Stability of Creatine Forms

Table 2: Clinical Efficacy in Muscle Performance

| Compound | Strength Gain (vs. Placebo) | Fatigue Reduction | Research Quality |

|---|---|---|---|

| This compound | 10–15% | 20–25% | High |

| Creatine ethyl ester | 0–3% | No benefit | Moderate |

| Effervescent creatine | 5–8% | 10–12% | Moderate |

Critical Analysis of Claims

- "Enhanced Bioavailability" : Claims for CEE, CrHCl, and effervescent forms lack robust evidence. CrM’s absorption is near-complete (~95%) when taken with carbohydrates .

- "Reduced Side Effects" : While CrHCl may lower bloating, CrM’s side effects (e.g., water retention) are mild and dose-dependent .

- "Superior Stability" : Buffered and citrate forms degrade faster in vivo than CrM .

Biological Activity

Creatine monohydrate is a widely studied compound known for its role in energy metabolism, particularly in muscle cells. Its biological activity extends beyond exercise performance enhancement, influencing various physiological processes, including cognitive function and immune response. This article presents a detailed examination of the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

Creatine is an organic compound synthesized from the amino acids glycine and arginine. It plays a crucial role in the production of adenosine triphosphate (ATP), the primary energy carrier in cells. The majority of creatine is stored in skeletal muscle, with smaller amounts found in the brain and other tissues.

This compound enhances ATP production through the phosphocreatine (PCr) system. During high-intensity exercise, creatine phosphate donates a phosphate group to adenosine diphosphate (ADP), regenerating ATP. This process is vital for sustaining energy during short bursts of activity.

Key Biological Activities

- Muscle Performance : Creatine supplementation is well-documented for improving strength, power output, and muscle mass. Studies show that it can increase muscle creatine levels by approximately 20% following supplementation .

- Cognitive Function : Recent meta-analyses indicate that creatine may enhance cognitive performance, particularly in memory and processing speed. A systematic review involving 16 randomized controlled trials (RCTs) found significant improvements in memory (SMD = 0.31) and attention time (SMD = -0.31) among adults supplemented with creatine .

- Immune Response : Emerging research highlights creatine's role in modulating immune functions. A study demonstrated that creatine supplementation enhances anti-tumor immunity by upregulating ATP production in macrophages, leading to increased CD8+ T cell activity . This suggests a potential therapeutic role for creatine in cancer treatment.

Table 1: Summary of Key Studies on this compound

| Study | Population | Key Findings | |

|---|---|---|---|

| Harris et al., 1992 | Healthy adults | Increased muscle creatine levels by ~20% post-supplementation | Established the link between oral creatine intake and muscle performance |

| Xu et al., 2024 | Adults aged 20-76 | Significant improvements in memory (SMD = 0.31) and attention time (SMD = -0.31) | Supports cognitive benefits of creatine supplementation |

| Frontiers Immunology, 2023 | Mice models | Enhanced anti-tumor immunity via increased ATP levels in macrophages | Suggests potential use of creatine in cancer therapies |

Case Studies

- Cognitive Enhancement : A case study involving older adults showed that those supplemented with creatine demonstrated improved verbal learning and memory retention compared to a placebo group. This supports the hypothesis that creatine may have neuroprotective effects.

- Athletic Performance : In a cohort of elite athletes, those who supplemented with this compound exhibited greater improvements in sprint performance and recovery times compared to those who did not supplement.

Safety and Efficacy

This compound is generally considered safe when taken at recommended doses (3-5 g/day). However, some individuals may experience gastrointestinal discomfort or cramping at higher doses . Long-term studies have not shown significant adverse effects, reinforcing its status as a safe ergogenic aid.

Q & A

Q. Basic: What experimental methodologies are recommended for assessing creatine monohydrate’s bioavailability in human studies?

Methodological Answer:

To evaluate bioavailability, randomized controlled trials (RCTs) with crossover designs are preferred. Key steps include:

- Dosing Protocols: Administer this compound at 5 g/day for 5–7 days (loading phase), followed by 2–3 g/day (maintenance) .

- Biomarker Analysis: Measure serum/plasma creatine levels via HPLC or mass spectrometry, paired with muscle phosphocreatine quantification using magnetic resonance spectroscopy (MRS) .

- Control Groups: Include placebo arms and account for dietary creatine intake (e.g., meat consumption).

Table 1: Key Parameters in Bioavailability Studies

Q. Advanced: How can researchers resolve contradictions in this compound’s efficacy across muscle vs. brain tissue studies?

Methodological Answer:

Conflicting results often stem from tissue-specific transport mechanisms (e.g., creatine transporter [CRT] density differences). To address this:

- Tissue-Specific Models: Use in vitro cell lines (e.g., C2C12 myoblasts vs. SH-SY5Y neurons) to compare CRT expression and creatine uptake kinetics .

- Dose-Response Analysis: Conduct meta-analyses of clinical trials, stratifying outcomes by tissue type (e.g., muscle hypertrophy vs. cognitive metrics) .

- Mechanistic Studies: Employ CRISPR-edited CRT-deficient models to isolate transporter-dependent effects .

Q. Basic: What statistical approaches are optimal for analyzing creatine’s ergogenic effects in resistance-training studies?

Methodological Answer:

Use repeated-measures ANOVA to track longitudinal changes in strength (e.g., 1RM bench press) and body composition (DEXA scans). Adjust for covariates like baseline fitness and dietary protein intake . For small sample sizes, Bayesian hierarchical models improve power by borrowing strength across subgroups .

Q. Advanced: How can researchers design experiments to differentiate this compound’s direct vs. osmotic effects in cellular hydration?

Methodological Answer:

- Osmolarity Controls: Compare cells treated with this compound vs. equiosmolar mannitol solutions.

- Membrane Permeability Assays: Use fluorescent dyes (e.g., calcein-AM) to quantify water influx independent of CRT activity .

- CRT Knockdown Models: Measure cell volume changes in CRT-silenced vs. wild-type cells under creatine exposure .

Q. Basic: What are validated protocols for measuring creatine’s antioxidant properties in vitro?

Methodological Answer:

The ABTS radical-scavenging assay is widely used:

- Procedure: Incubate this compound (10–100 mM) with ABTS⁺ radicals.

- Quantification: Measure absorbance decay at 734 nm; calculate scavenging activity relative to Trolox standards (linear regression R² ≥ 0.98 required) .

- Limitations: Account for pH-dependent creatine stability (optimum pH 7.4) .

Table 2: Antioxidant Assay Parameters

| Assay Type | Creatine Concentration | Key Outcome | Reference |

|---|---|---|---|

| ABTS | 10–100 mM | Linear dose-response (p < 0.001) | |

| DPPH | 5–50 mM | Limited efficacy vs. ascorbic acid |

Q. Advanced: How should researchers address confounding variables in creatine’s neuroprotective studies?

Methodological Answer:

- Genetic Confounders: Screen participants for CRT1 gene polymorphisms (e.g., SLC6A8 mutations) affecting creatine uptake .

- Dietary Controls: Standardize pre-trial diets (e.g., 7-day low-creatine diet) to minimize exogenous intake .

- Multivariate Regression: Adjust for age, sex, and baseline cognitive status in cross-sectional analyses .

Q. Basic: What are best practices for ensuring reproducibility in this compound supplementation trials?

Methodological Answer:

- Blinding: Use double-blind designs with matched placebo (e.g., maltodextrin).

- Batch Consistency: Verify creatine purity (≥98% via HPLC) and solubility (4.3 g/100 mL at 20°C) in all batches .

- Reporting Standards: Follow CONSORT guidelines, detailing attrition rates and protocol deviations .

Q. Advanced: What mechanistic models explain creatine’s inconsistent effects on cognitive fatigue?

Methodological Answer:

Hypothesize mitochondrial vs. synaptic mechanisms:

- Mitochondrial Respiration: Measure ATP synthesis rates in creatine-supplemented neurons (Seahorse assays).

- Synaptic Vesicle Dynamics: Use live-cell imaging to track creatine’s impact on glutamate recycling .

- Meta-Analysis: Pool data from cognitive fatigue studies, applying random-effects models to quantify heterogeneity .

Properties

IUPAC Name |

2-[carbamimidoyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSVTCORWBXHQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

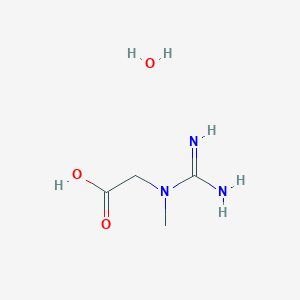

Canonical SMILES |

CN(CC(=O)O)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040451 | |

| Record name | Creatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Creatine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Creatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water, insoluble in ether, Slightly soluble in ether and ethanol, In water, 1.33X10+4 mg/L at 18 °C, 13.3 mg/mL at 18 °C | |

| Record name | Creatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CREATINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Creatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.33 at 25 °C | |

| Record name | CREATINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00079 [mmHg] | |

| Record name | Creatine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

57-00-1 | |

| Record name | Creatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Creatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Creatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | creatine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-(aminoiminomethyl)-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Creatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-amidinosarcosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CREATINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU72812GK0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CREATINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Creatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Decomposes at 303 °C, 303 °C | |

| Record name | Creatine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00148 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CREATINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7336 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Creatine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.